![molecular formula C₁₅H₂₃ClN₂O B106951 (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride CAS No. 105310-47-2](/img/structure/B106951.png)
(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or 3D models .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves stereochemistry, which is the study of the 3D arrangements of atoms in molecules and the effects of these arrangements on chemical reactions .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It’s important to understand the types of reactions, the conditions under which they occur, and the products they form .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis of Complex Natural Products
The compound serves as a key intermediate in the synthesis of complex natural products, particularly diterpene alkaloids, which are found in plants like Aconitum and Delphinium. These alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties . The compound’s unique structure aids in the construction of these intricate molecules.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCDYJFPRPDERF-SLHAJLBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147073 |
Source
|
Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride | |
CAS RN |
105310-47-2 |
Source
|
Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, (E)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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